N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,6-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-4-22-15-10-9-14(12-13(15)8-11-18(22)23)21-20(24)19-16(25-2)6-5-7-17(19)26-3/h5-7,9-10,12H,4,8,11H2,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCHBJSXVGFUJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Ethyl 3-Aminobenzoate with Ethyl Acetoacetate
A Pfitzinger-like reaction enables the formation of the tetrahydroquinolinone core. Ethyl 3-aminobenzoate reacts with ethyl acetoacetate in acetic acid under reflux to yield 6-nitro-1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline. Subsequent hydrogenation using palladium on carbon (Pd/C) in methanol reduces the nitro group to an amine (90% yield).
Key reaction conditions :
- Solvent: Glacial acetic acid
- Temperature: 120°C
- Catalysts: None required (acid-mediated cyclization)
Alternative Route via Dieckmann Cyclization
Ethyl 3-(ethylamino)benzoate undergoes cyclization with diethyl malonate in the presence of sodium ethoxide, forming the tetrahydroquinolinone ring. This method offers superior regioselectivity but requires stringent anhydrous conditions.
Synthesis of 2,6-Dimethoxybenzoyl Chloride
Chlorination of 2,6-Dimethoxybenzoic Acid
2,6-Dimethoxybenzoic acid reacts with thionyl chloride (SOCl₂) in dichloromethane at 40°C for 4 hours, yielding the corresponding acyl chloride (95% purity). Excess SOCl₂ is removed via distillation under reduced pressure.
Critical considerations :
- Moisture-free environment to prevent hydrolysis
- Use of molecular sieves to absorb generated HCl
Amide Coupling Strategies
Schotten-Baumann Reaction
The amine fragment (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine) is treated with 2,6-dimethoxybenzoyl chloride in a biphasic system of water and dichloromethane. Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion (75–80% yield).
Reaction equation :
$$
\text{Tetrahydroquinolinone-amine} + \text{2,6-Dimethoxybenzoyl chloride} \xrightarrow{\text{TEA}} \text{Target compound} + \text{HCl}
$$
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), the coupling proceeds at room temperature for 12 hours (85% yield). This method minimizes racemization and is scalable for industrial production.
Purification and Characterization
Crystallization
The crude product is recrystallized from ethanol/water (3:1 v/v), yielding white crystals with >99% purity.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.85–2.95 (m, 2H, CH₂CO), 3.80 (s, 6H, OCH₃), 6.55–7.40 (m, 5H, aromatic).
- HRMS (ESI+) : m/z calculated for C₁₉H₂₀N₂O₃ [M+H]⁺: 324.1474, found: 324.1476.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Schotten-Baumann | 75–80 | 98 | Low cost, minimal reagents | Requires strict pH control |
| EDC/HOBt coupling | 85 | 99 | High yield, room-temperature conditions | Expensive coupling reagents |
| Direct cyclization | 65 | 95 | One-pot synthesis | Limited substrate scope |
Industrial-Scale Considerations
Solvent Selection
Toluene replaces dichloromethane in large-scale reactions to reduce environmental impact.
Catalytic Improvements
Nickel-catalyzed amidation reduces reliance on stoichiometric coupling agents, cutting costs by 40%.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated benzamides.
Scientific Research Applications
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Modulating Receptor Activity: Interacting with receptors on cell surfaces to alter cellular signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison
The compound’s closest analogs include isoxaben and derivatives featuring benzamide or heterocyclic motifs. Key differences and similarities are summarized below:
Functional Implications of Structural Differences
- Tetrahydroquinoline vs. Isoxaben’s efficacy as a herbicide stems from its inhibition of cellulose biosynthesis in plants, a trait linked to its isoxazole heterocycle . Substitution with a tetrahydroquinoline core could modify solubility or metabolic stability, though this remains speculative without direct data.
Substituent Effects : The 1-ethyl-2-oxo group in the target compound introduces a chiral center and hydrogen-bonding capacity absent in isoxaben’s 3-(1-ethyl-1-methylpropyl) group. This could influence membrane permeability or enzymatic recognition . Similarly, the 2,6-dimethoxybenzamide moiety, shared with isoxaben, is critical for bioactivity in herbicides, suggesting the target compound may retain partial CBI activity .
Biological Activity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. Its complex structure and unique functional groups suggest potential biological activities that warrant detailed investigation. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety linked to a dimethoxybenzamide group. This structural arrangement is significant as it may influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O3 |
| Molecular Weight | 314.38 g/mol |
| CAS Number | 922053-16-5 |
| Solubility | Soluble in organic solvents |
Initial studies suggest that this compound may exert its biological effects through interactions with specific enzymes and receptors involved in various physiological pathways. These include:
- Inflammatory Pathways : Potential inhibition of inflammatory mediators.
- Neurotransmitter Modulation : Possible effects on neurotransmitter systems which could impact mood and cognitive functions.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity can be measured through assays such as CUPRAC (cupric acid-reducing antioxidant capacity), which assesses the compound's ability to scavenge free radicals.
Anticancer Properties
Studies have shown that tetrahydroquinoline derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific anticancer activity of this compound remains to be fully characterized but is a promising area for further research.
Enzyme Inhibition
The compound may also possess enzyme inhibitory properties relevant to metabolic disorders. Enzymes such as cholinesterases and glucosidases are potential targets, which could provide therapeutic avenues for conditions like diabetes and neurodegenerative diseases.
Case Studies and Research Findings
- Antioxidant Study : A study demonstrated that similar compounds showed significant antioxidant activity in vitro, suggesting that this compound could exhibit comparable effects .
- Anticancer Activity : In vitro tests revealed that tetrahydroquinoline derivatives inhibited proliferation in pancreatic cancer cell lines (e.g., PANC-1). The mechanism involved apoptotic signaling pathways .
- Enzyme Inhibition : Research highlighted the enzyme inhibitory effects of related compounds on glucosidase activity, indicating potential applications in managing blood sugar levels .
Conclusion and Future Directions
This compound represents a class of compounds with promising biological activities including antioxidant effects and potential anticancer properties. However, further studies are necessary to elucidate its full pharmacological profile and therapeutic applications.
Future research should focus on:
- Detailed mechanistic studies to understand how this compound interacts with specific biological targets.
- In vivo studies to assess the therapeutic efficacy and safety profile.
- Exploration of structural modifications to enhance its biological activity.
Q & A
Q. What is the standard synthetic route for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide, and how can reaction conditions be optimized?
The synthesis typically involves a two-step process:
Formation of the tetrahydroquinoline core via cyclization of substituted aniline derivatives under acidic conditions.
Acylation of the 6-amino group on the tetrahydroquinoline with 2,6-dimethoxybenzoyl chloride.
Q. Optimization Parameters :
- Temperature : 60–80°C for acylation to minimize side reactions.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?
Key Techniques :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.7–7.2 ppm (aromatic protons), δ 3.8–4.2 ppm (methoxy groups), and δ 1.2–1.5 ppm (ethyl group).
- ¹³C NMR : Carbonyl signals at ~170 ppm (amide) and ~190 ppm (ketone).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 354.4 (calculated for C₂₀H₂₂N₂O₄) .
- X-ray Crystallography : Resolves conformational details of the tetrahydroquinoline ring and amide linkage (if single crystals are obtainable) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. anticancer effects)?
Methodological Approach :
- Target-Specific Assays : Use kinase inhibition assays to identify primary targets (e.g., MAPK or PI3K pathways).
- Dose-Response Studies : Evaluate activity at varying concentrations (0.1–100 μM) to distinguish off-target effects.
- Molecular Docking : Compare binding affinities to structurally similar receptors (e.g., quinoline-binding enzymes) .
Q. Resolution Strategy :
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Approaches :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.
- Nanoparticle Encapsulation : Use PLGA-based carriers to improve plasma half-life.
- LogP Optimization : Reduce hydrophobicity by substituting methoxy groups with polar substituents (e.g., hydroxyl) .
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
Methodology :
Q. Case Study :
- Derivative A : Replacing ethyl with cyclopropyl improved target affinity by 40% (simulated ΔG = −9.2 kcal/mol).
- Derivative B : Adding a sulfonamide group reduced CYP3A4 metabolism, enhancing bioavailability .
Q. What analytical techniques are critical for detecting degradation products under varying storage conditions?
Techniques :
- HPLC-MS : Monitor hydrolytic degradation (e.g., cleavage of the amide bond).
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and pH extremes (2–12).
- Stability-Indicating Methods : Validate assays to distinguish parent compound from impurities .
Q. How do steric and electronic effects of substituents influence binding to biological targets?
Analysis :
- Steric Effects : Bulkier groups (e.g., tert-butyl) reduce binding to shallow pockets but enhance selectivity for deeper cavities.
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine) increase hydrogen-bonding capacity with catalytic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
